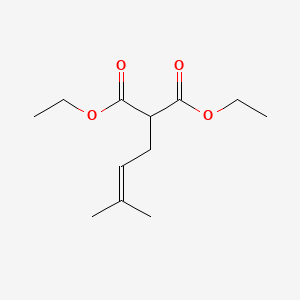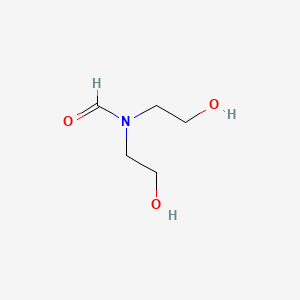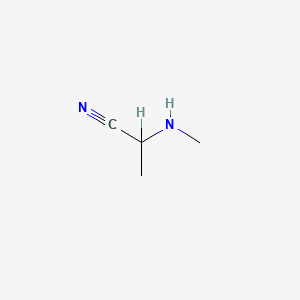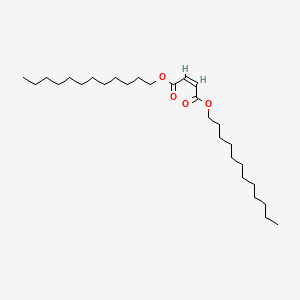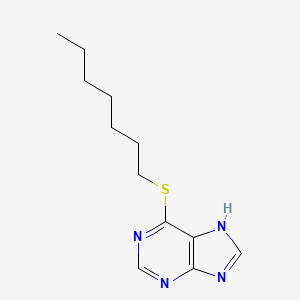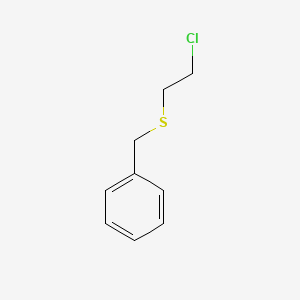
Benzyl 2-chloroethyl sulfide
Übersicht
Beschreibung
Benzyl 2-chloroethyl sulfide is a chemical compound with the formula C9H11ClS . It is also known by other names such as Benzene, [[(2-chloroethyl)thio]methyl]-, Sulfide, benzyl 2-chloroethyl, Benzyl β-chloroethyl sulfide, 2-Benzylthioethyl chloride, and [[(2-chloroethyl)thio]methyl]benzene .
Molecular Structure Analysis
The molecular structure of Benzyl 2-chloroethyl sulfide consists of a benzyl group attached to a 2-chloroethyl sulfide group . The molecule has a molecular weight of 186.702 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving Benzyl 2-chloroethyl sulfide are not available, it’s worth noting that alkyl halides like this compound can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the electrophilic carbon from the back side relative to the location of the leaving group .Physical And Chemical Properties Analysis
Benzyl 2-chloroethyl sulfide has a molecular weight of 186.702 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Photocleavage of Benzyl-Sulfur Bonds
Research by Fleming and Jensen (1996) delved into the photocleavage mechanism for benzyl-sulfur bonds in benzyl phenyl sulfide, which is relevant to benzyl 2-chloroethyl sulfide. Their study highlighted the role of radical intermediates in this process, offering insights into the reaction mechanisms and the effects of various substituents (Fleming & Jensen, 1996).
Analysis of Pulse Corona Plasma Treatment
Yang Xuefeng and H. Zhen (2005) conducted a comparative analysis of treating benzene and 2-chloroethyl ethyl sulfide (CEES) with pulse corona plasma. This study provides insights into the differences in the treatment process for these compounds, which could be extrapolated to the treatment of benzyl 2-chloroethyl sulfide (Yang Xuefeng & H. Zhen, 2005).
Hydrogen Sulfide-Mediated Reduction of Aryl Azides
Henthorn and Pluth (2015) explored the hydrogen sulfide-mediated reduction of aryl azides. This research is relevant to benzyl 2-chloroethyl sulfide, as it sheds light on the interactions between sulfur-containing compounds and other chemical entities, potentially offering a pathway for its bioactivity or degradation (Henthorn & Pluth, 2015).
Mutagenicity of Benzyl S-haloalkyl and S-haloalkenyl Sulfides
Vamvakas, Dekant, and Anders (1989) investigated the mutagenicity of various benzyl sulfides, including benzyl 2-chloroethyl sulfide. Their research in the Ames test suggested a link between the mutagenicity of these compounds and their metabolism to unstable thiols, contributing to the understanding of their potential biological impacts (Vamvakas, Dekant, & Anders, 1989).
Photocatalytic Degradation in Liquid and Gas Phases
Vorontsov et al. (2002) investigated the photocatalytic degradation of 2-phenethyl 2-chloroethyl sulfide (PECES), a simulant for mustard gas, in both liquid and gas phases using TiO2. They discovered that PECES degrades into various products, including sulfuric acid, through processes like photolysis and photocatalysis, indicating potential applications for benzyl 2-chloroethyl sulfide degradation (Vorontsov et al., 2002).
Chemical Synthesis and Organic Transformations
Studies on the chlorination of alkyl phenyl sulfides by Canestrari et al. (2017) provide insights into the synthesis and transformation of compounds like benzyl 2-chloroethyl sulfide. Their research on nucleophilic chlorination techniques could be essential for understanding the chemical behavior and potential applications of benzyl 2-chloroethyl sulfide (Canestrari et al., 2017).
Photocatalytic Oxidation for Environmental Protection
Goswami et al. (2017) demonstrated the selective photocatalytic oxidation of 2-chloroethyl ethyl sulfide (CEES) using metal-organic frameworks. This study highlights the potential of photocatalytic processes in environmental protection, relevant to the degradation of benzyl 2-chloroethyl sulfide (Goswami et al., 2017).
Development of Responsive Probes
The development of a mitochondria-targeted fluorescent probe for hydrogen sulfide by Pak et al. (2016) is an example of using sulfur-containing compounds in biomedical applications. Such research may inform the use of benzyl 2-chloroethyl sulfide or its derivatives in creating responsive probes for biological systems (Pak et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloroethylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSMMTFBNJUPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195824 | |
| Record name | Sulfide, benzyl 2-chloroethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-chloroethyl sulfide | |
CAS RN |
4332-51-8 | |
| Record name | [[(2-Chloroethyl)thio]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4332-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfide, benzyl 2-chloroethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4332-51-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfide, benzyl 2-chloroethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(2-chloroethyl)thio]methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZYLTHIOETHYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE63ZPE4R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



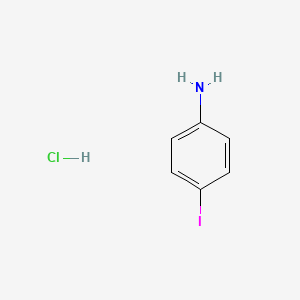

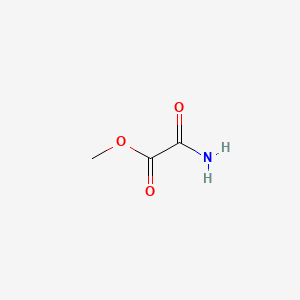
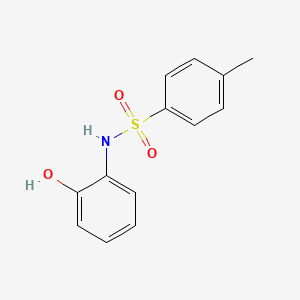
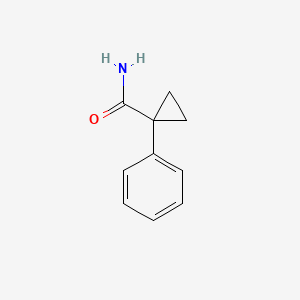
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1606039.png)

